molecular formula C10H12FN B11749754 1-(2-Fluoro-1-phenylcyclopropyl)methanamine

1-(2-Fluoro-1-phenylcyclopropyl)methanamine

Cat. No.: B11749754
M. Wt: 165.21 g/mol
InChI Key: UVDRNDBQMYYRKX-UHFFFAOYSA-N
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Description

1-(2-Fluoro-1-phenylcyclopropyl)methanamine is an organic compound with the molecular formula C10H12FN. It is characterized by a cyclopropyl ring substituted with a fluorine atom and a phenyl group, along with a methanamine group.

Preparation Methods

The synthesis of 1-(2-Fluoro-1-phenylcyclopropyl)methanamine typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process efficiently .

Chemical Reactions Analysis

1-(2-Fluoro-1-phenylcyclopropyl)methanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include cyclopropyl ketones, amines, and substituted cyclopropyl derivatives .

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-1-phenylcyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The cyclopropyl ring provides rigidity to the molecule, allowing it to fit precisely into the active sites of target proteins .

Properties

IUPAC Name

(2-fluoro-1-phenylcyclopropyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDRNDBQMYYRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CN)C2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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